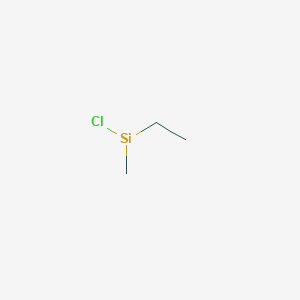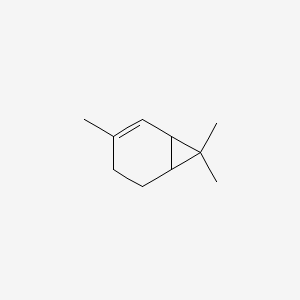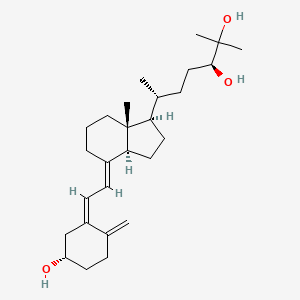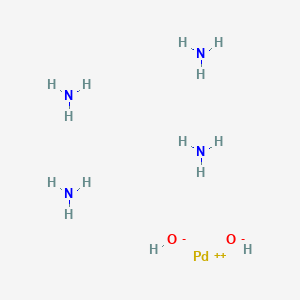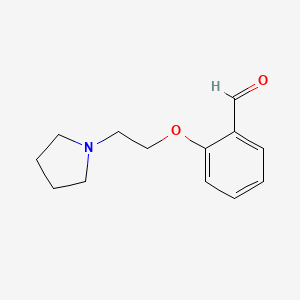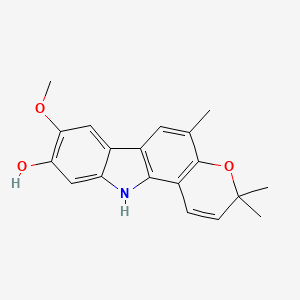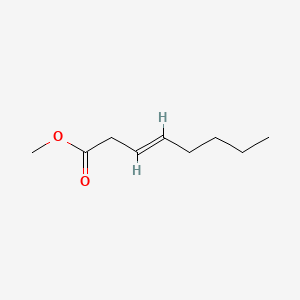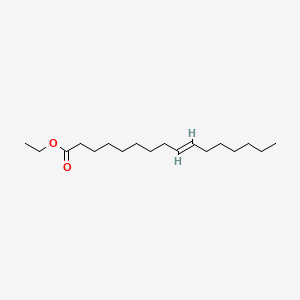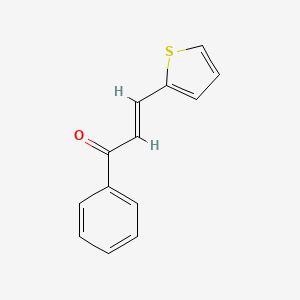
2-(2-Methylphenyl)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
“2-(2-Methylphenyl)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C12H10N2O . It has a molecular weight of 198.22 g/mol . This compound is also known by the synonym "2-o-Tolyl-pyrimidine-5-carbaldehyde" .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylphenyl)pyrimidine-5-carbaldehyde” consists of a pyrimidine ring attached to a phenyl ring and an aldehyde group . The phenyl ring is substituted with a methyl group .
Physical And Chemical Properties Analysis
“2-(2-Methylphenyl)pyrimidine-5-carbaldehyde” is a tan powder . It has a molecular weight of 198.22 g/mol . The compound has a LogP value of 2.26450, indicating its lipophilicity .
Applications De Recherche Scientifique
Crystallographic Studies
Research on related pyrimidine derivatives has revealed their potential in forming complex crystal structures through hydrogen bonding. For instance, studies on similar compounds have demonstrated how molecules can be linked by a combination of hydrogen bonds into three-dimensional framework structures or into sheets, showcasing their potential in crystal engineering and design (Low et al., 2007).
Corrosion Inhibition
Pyrimidine derivatives have been studied for their corrosion inhibition properties, particularly against the corrosion of carbon steel in acidic environments. Experiments indicate that certain pyrimidine compounds act as mixed-type inhibitors, with their adsorption described by the Langmuir isotherm model. This suggests applications in protecting metal surfaces in industrial settings (Ech-chihbi et al., 2017).
Medicinal Chemistry
In the realm of drug discovery, pyrimidine derivatives have been synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been conducted to explore the interaction between synthesized compounds and enzymes related to inflammation and cancer, suggesting their potential as future drugs (Thangarasu et al., 2019).
Organic Synthesis
Research has focused on the synthesis of novel compounds from pyrimidinecarbaldehydes, including the development of benzofuran-fused pyrido[4,3-d]pyrimidines with antitumor activities. These studies highlight the versatility of pyrimidine derivatives in synthesizing compounds with potential pharmaceutical applications (Li et al., 2014).
Antimicrobial and Anticancer Agents
Pyrano[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antimicrobial and anticancer activities, underscoring the potential of pyrimidine-based compounds in developing new therapeutic agents (Abd El-Sattar et al., 2021).
Propriétés
IUPAC Name |
2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-4-2-3-5-11(9)12-13-6-10(8-15)7-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDAXYCLTUUWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424353 | |
| Record name | 2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)pyrimidine-5-carbaldehyde | |
CAS RN |
876710-73-5 | |
| Record name | 2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



